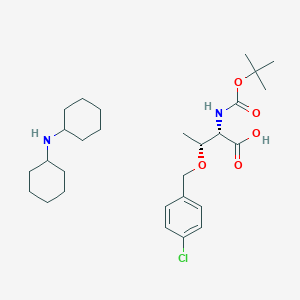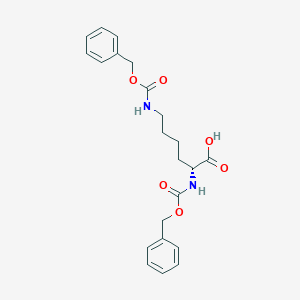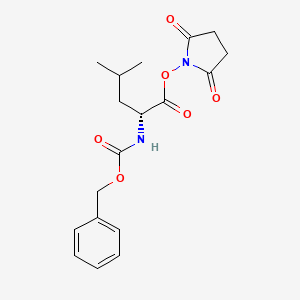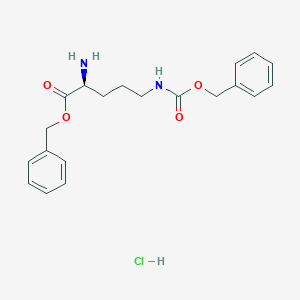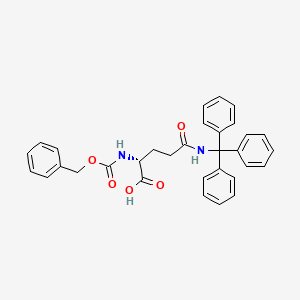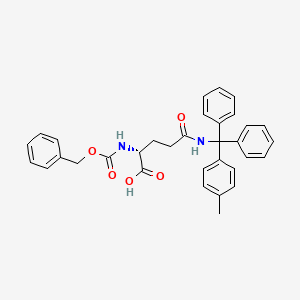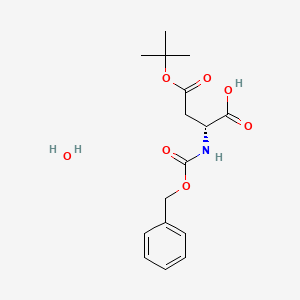
(R)-3-(4-ヒドロキシフェニル)-2-(メチルアミノ)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, a methylamino group, and a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
科学的研究の応用
®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
Target of Action
Methyl-D-tyrosine, also known as metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .
Mode of Action
Metyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is a critical step in catecholamine biosynthesis . By inhibiting this enzyme, metyrosine effectively reduces the production of catecholamines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and methylamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The resulting amine is subjected to chiral resolution techniques, such as chromatography, to obtain the ®-enantiomer.
Final Step:
Industrial Production Methods
In industrial settings, the production of ®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the methylamino group, resulting in different chemical properties and biological activities.
2-(Methylamino)propanoic acid: Lacks the hydroxyphenyl group, leading to distinct reactivity and applications.
4-Hydroxy-2-quinolones: Contains a quinolone moiety instead of the propanoic acid, resulting in unique pharmaceutical and biological activities.
Uniqueness
®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid is unique due to the presence of both the hydroxyphenyl and methylamino groups, which confer distinct chemical reactivity and biological properties. Its chiral nature further adds to its uniqueness, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Methyl-D-tyrosine valuable in designing peptide antagonists?
A: The incorporation of Methyl-D-tyrosine into peptide sequences can significantly influence their pharmacological properties. Researchers have demonstrated its utility in developing luliberin (luteinizing hormone-releasing hormone) antagonists []. This suggests that the specific stereochemistry and structural features of Methyl-D-tyrosine contribute to enhanced binding affinity and selectivity for target receptors.
Q2: Can you provide an example of how Methyl-D-tyrosine is incorporated into a biologically active peptide?
A: Absolutely. One example is the synthesis of [1-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9-lysinamide]vasopressin (PhAcALVP). This peptide incorporates Methyl-D-tyrosine at the second position and acts as a high-affinity, selective antagonist for the V1a vasopressin receptor [].
Q3: Are there any imaging applications for peptides containing Methyl-D-tyrosine?
A: Yes, researchers have explored the potential of Methyl-D-tyrosine-containing peptides for imaging. For example, PhAcALVP was modified to create bifunctional ligands by attaching fluorescent molecules or biotin to the peptide sequence. This enabled the visualization and study of V1a receptor distribution on cell surfaces using microscopy techniques [].
Q4: Has Methyl-D-tyrosine been investigated for use in Positron Emission Tomography (PET)?
A: While not explicitly mentioned in the provided research, a closely related compound, 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT), has been evaluated as a potential amino acid tracer for PET []. This highlights the potential of Methyl-D-tyrosine derivatives as tools for studying biological processes in vivo.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

